molecular formula C24H26D5ClO7 B1165175 Loteprednol Etabonate D5

Loteprednol Etabonate D5

Cat. No. B1165175
M. Wt: 471.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 82034-46-6 (unlabeled)

Scientific Research Applications

Allergic Rhinitis Treatment

Loteprednol Etabonate (LE) has been studied for its efficacy in treating seasonal allergic rhinitis (SAR). A study by Krug et al. (2005) evaluated the clinical efficacy and safety of different doses of LE nasal spray in SAR, highlighting its potential as a novel soft steroid designed to improve the risk/benefit ratio of topical corticosteroid therapy (Krug et al., 2005).

Ocular Pharmacokinetics

Research by Schopf et al. (2014) focused on the ocular pharmacokinetics of a novel LE 0.4% ophthalmic formulation. They compared it with a commercial LE suspension, finding that the new formulation provided higher ocular exposure, which supports the potential of mucus-penetrating particle technology in enhancing ocular exposure for topical therapeutic agents (Schopf et al., 2014).

Treatment of Keratoconjunctivitis Sicca

A 2004 study by Pflugfelder et al. assessed the use of LE ophthalmic 0.5% suspension in treating the inflammatory component of keratoconjunctivitis sicca in patients with delayed tear clearance. Their findings suggested potential benefits of LE in such conditions (Pflugfelder et al., 2004).

Postoperative Inflammation and Pain

LE has been extensively researched for its efficacy in treating postoperative inflammation and pain. Rajpal et al. (2013) studied a new gel formulation of LE 0.5% in this context, finding it effective and safe (Rajpal et al., 2013). A review by Lyseng-Williamson (2013) further supported these findings, highlighting the advantages of the gel formulation (Lyseng-Williamson, 2013).

Comparison with Prednisolone Acetate

Lane and Holland (2013) compared LE 0.5% with prednisolone acetate 1.0% for postoperative inflammation control, finding equivalent efficacy with less fluctuation in intraocular pressure for LE (Lane & Holland, 2013).

Nanoparticle Delivery Systems

Amon and Busin (2012) discussed the development of nanoparticle delivery systems for LE, enhancing its effectiveness for ocular administration (Amon & Busin, 2012). Sah et al. (2017) also explored this, focusing on PLGA nanoparticles for ocular delivery and their penetration into the cornea (Sah et al., 2017).

Dry Eye Disease Treatment

Paton (2022) highlighted the use of LE in treating dry eye disease, specifically the Eysuvis formulation for short-term treatment (Paton, 2022).

properties

Molecular Formula

C24H26D5ClO7

Molecular Weight

471.98

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(1,1,2,2,2-pentadeuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3,4D2

SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.